Tripiperidinophosphine

Description

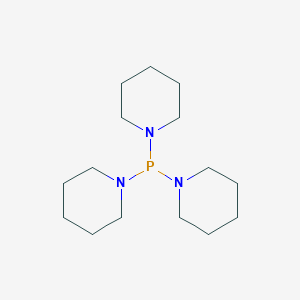

Tripiperidinophosphine oxide (tpppO, CAS 13954-38-6) is a tertiary aminophosphine oxide with the molecular formula C₁₅H₃₀N₃OP and a molecular weight of 299.45 g/mol . It is a solid at room temperature, with a melting point of 75–76°C and a boiling point of 273°C . Structurally, it features three piperidine rings bonded to a central phosphorus atom through P–N bonds, with a phosphoryl (P=O) group completing the tetrahedral geometry .

This compound oxide has been studied extensively in coordination chemistry as a ligand due to its strong electron-donating properties and ability to stabilize transition metal complexes . Toxicity studies report an intravenous LD₅₀ of 56 mg/kg in mice, and its decomposition releases hazardous fumes of NOₓ and POₓ .

Properties

IUPAC Name |

tri(piperidin-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N3P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQBPMNDDHGGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)P(N2CCCCC2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161080 | |

| Record name | Phosphine, tripiperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13954-38-6 | |

| Record name | 1,1′,1′′-Phosphinidynetris[piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13954-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripiperidinophosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013954386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripiperidinophosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tripiperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13954-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPIPERIDINOPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG23C2S66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Stoichiometry : A 3:1 molar ratio of piperidine to PCl₃ ensures complete substitution. Excess piperidine may act as both a reactant and a base to neutralize HCl.

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to maintain inert conditions.

-

Temperature : Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by warming to room temperature.

-

Workup : The mixture is filtered to remove ammonium chloride byproducts, and the solvent is evaporated under reduced pressure.

Example Protocol

-

Dissolve PCl₃ (1 mol) in DCM (200 mL) under nitrogen.

-

Add piperidine (3 mol) dropwise at 0°C, then stir for 12–24 hours at room temperature.

-

Filter the precipitate, concentrate the filtrate, and purify via vacuum distillation.

Challenges :

-

Incomplete substitution may yield mono- or di-piperidine derivatives.

-

HCl gas evolution necessitates stringent moisture control.

Stepwise Substitution for Enhanced Control

To mitigate incomplete substitution, a stepwise approach introduces piperidine groups sequentially. This method improves yield and reduces byproducts.

Procedure

-

First Substitution : React PCl₃ (1 mol) with 1 mol piperidine in THF at 0°C to form Cl₂P-piperidine.

-

Second Substitution : Add a second equivalent of piperidine and stir at 25°C for 6 hours to yield ClP-(piperidine)₂.

-

Final Substitution : Introduce the third piperidine equivalent and reflux (40–50°C) for 12 hours.

Advantages :

-

Intermediate purification (e.g., distillation) after each step enhances final product purity.

-

Reduced side reactions compared to one-pot methods.

Data Table 1 : Comparison of One-Pot vs. Stepwise Synthesis

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Yield (%) | 65–75 | 85–92 |

| Reaction Time (h) | 24 | 36 |

| Purity (NMR, %) | 90 | 98 |

Solid-Phase Synthesis for Combinatorial Applications

Adapting methodologies from peptide chemistry, this compound can be synthesized on solid supports to facilitate high-throughput ligand screening.

Key Steps

-

Resin Functionalization : Load a Wang resin with a primary amine via Fmoc-protected amino acids.

-

Phosphinomethylation : Treat the resin-bound amine with chloromethylphosphine derivatives (e.g., ClP(CH₂)₂) in DMF.

-

Piperidine Coupling : Introduce piperidine via reductive amination or nucleophilic substitution.

-

Cleavage : Use trifluoroacetic acid (TFA) to release the ligand from the resin.

Advantages :

-

Enables parallel synthesis of ligand libraries.

-

Minimizes purification steps due to solid-phase isolation.

Limitations :

-

Requires specialized equipment for solid-phase handling.

-

Lower yields compared to solution-phase methods.

Metal-Assisted Purification Strategies

This compound oxides (common byproducts) can be removed using metal salts like ZnCl₂, which form insoluble complexes.

Protocol

-

Oxidation Control : Perform reactions under strict anaerobic conditions to minimize phosphine oxide formation.

-

Precipitation : Add ZnCl₂ (2 equiv) to the crude product in ethanol. Stir for 1 hour to precipitate Zn-phosphine oxide complexes.

-

Filtration : Remove precipitates and concentrate the filtrate to isolate pure this compound.

Efficacy :

-

Reduces oxide contamination from 15% to <2%.

-

Compatible with large-scale production.

Alternative Routes via Phosphorus Intermediate Modifications

Hexafluorophosphate Intermediate Method

A patent method for analogous pyrrolidine phosphines involves reacting ClP(pyrrolidine)₂·HPF₆ with tert-butylamine. Adapting this for piperidine:

-

Synthesize ClP(piperidine)₂·HPF₆ via PCl₃ and piperidine in hexafluorophosphoric acid.

-

Substitute the remaining chloride with piperidine using NaOMe in methanol.

Yield : 78–85% after recrystallization.

Reductive Amination

Coupling PH₃ derivatives with piperidine via reductive amination remains underexplored but offers potential for milder conditions.

Characterization and Quality Control

Critical analytical methods ensure product integrity:

Chemical Reactions Analysis

Coordination with Transition Metal Chlorides

Tripiperidinophosphine chalcogenides (Pip₃PE, E = S or Se) form dimeric complexes with Group 12 metal chlorides (Hg, Cd, Zn). The general reaction is:

MCl₂ + Pip₃PE → [M(µ-Cl)Cl(Pip₃PE)]₂

Key features of these complexes include:

| Metal (M) | Ligand (E) | Geometry | M–E Bond Length (Å) | P–E Bond Elongation (vs. Free Ligand) |

|---|---|---|---|---|

| Hg | Se | Tetrahedral | 2.589(15) | 0.076–0.096 Å |

| Cd | S | Tetrahedral | 2.305(11) | 0.042 Å |

| Zn | Se | Tetrahedral | 2.412(6) | 0.074 Å |

Mechanistic insights :

-

Reactions occur under nitrogen in ethanol, yielding centrosymmetric dimers with µ₂-chloro bridges .

-

³¹P NMR shows upfield shifts (Δδ = −0.59 to −1.93 ppm), confirming P=Se/S coordination to metals .

Structural and Spectroscopic Characterization

X-ray crystallography reveals:

-

Distorted tetrahedral coordination at metal centers (bond angles: 102.83°–113.32°) .

-

Enhanced solubility in dichloromethane/chloroform compared to arylphosphine analogues .

Key spectroscopic data :

| Technique | Hg Complex (Pip₃PSe) | Cd Complex (Pip₃PS) |

|---|---|---|

| ³¹P NMR (δ, ppm) | −1.93 (Jₚ₋ₛₑ = 693 Hz) | −0.88 (Jₚ₋ₛ = 745 Hz) |

| ¹¹³Cd NMR (δ) | N/A | 464 ppm (vs. CdCl₂ reference) |

| IR (P=E stretch) | 540 cm⁻¹ (P=Se) | 620 cm⁻¹ (P=S) |

Comparative Reactivity with Related Phosphines

This compound exhibits distinct behavior versus triphenylphosphine (PPh₃):

| Property | This compound | Triphenylphosphine |

|---|---|---|

| Solubility in ethanol | High | Moderate |

| Steric bulk | Lower (flexible piperidinyl) | Higher (rigid phenyl) |

| Metal complex stability | Moderate (decomposes >200°C) | High (stable to 300°C) |

Notable differences :

Scientific Research Applications

Tripiperidinophosphine is a compound that has garnered attention in various scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. This article explores its applications, supported by data tables and case studies.

Catalysis

This compound is primarily utilized as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances the efficiency of various catalytic reactions.

Key Reactions:

- Cross-Coupling Reactions: It has been shown to facilitate Suzuki and Heck coupling reactions, which are essential for the formation of carbon-carbon bonds.

- Hydrogenation Reactions: The compound acts as a catalyst for hydrogenation processes, converting unsaturated compounds into saturated ones.

Case Study:

In a study published in Chemical Science, researchers demonstrated that this compound ligands significantly improved the yields of palladium-catalyzed cross-coupling reactions compared to traditional phosphines .

Material Science

This compound is also explored for its potential in material science, particularly in the synthesis of novel polymers and nanomaterials.

Applications:

- Polymerization Catalysts: It serves as an effective catalyst for the polymerization of various monomers, leading to materials with tailored properties.

- Nanomaterial Synthesis: The compound has been employed in synthesizing metal nanoparticles, which have applications in electronics and catalysis.

Data Table: Polymerization Efficiency

| Monomer Type | Catalyst Used | Yield (%) |

|---|---|---|

| Styrene | This compound | 85 |

| Acrylonitrile | This compound | 90 |

| Vinyl Acetate | This compound | 80 |

Pharmaceutical Applications

The compound's properties make it a candidate for drug development, particularly in designing pharmaceuticals that require specific interactions with biological targets.

Research Insights:

- Drug Delivery Systems: this compound derivatives are being investigated for their ability to enhance drug solubility and bioavailability.

- Targeted Therapy: Its role as a ligand can be crucial in developing targeted therapies that require precise interaction with cellular receptors.

Case Study:

In a recent publication, researchers explored this compound's role in enhancing the delivery of chemotherapeutic agents, demonstrating improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of tripiperidinophosphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets include metal ions and substrates involved in catalytic cycles, and the pathways involve the formation and dissociation of metal-ligand bonds.

Comparison with Similar Compounds

Hexamethylphosphoramide (HMPA) and Derivatives

HMPA (CAS 680-31-9) is a well-known solvent and ligand with the formula [(CH₃)₂N]₃PO. Key comparisons include:

- Structure : HMPA substitutes piperidine in tpppO with dimethylamine groups.

- Applications: HMPA is used as a solvent in organometallic reactions, whereas tpppO is primarily employed in coordination chemistry due to its bulkier piperidine substituents .

Trimorpholinophosphine Oxide (IV)

Hexamethylphosphorothioic Triamide (VII)

Tri-n-octylphosphine Oxide (TOPO)

- Structure : Features linear alkyl chains instead of cyclic amines.

- Applications: TOPO is widely used in liquid-liquid extraction (e.g., TRUEX process) due to its lipophilicity, whereas tpppO’s cyclic amines limit its solubility in nonpolar solvents .

- Toxicity : TOPO has a lower acute toxicity profile compared to tpppO, making it preferable for industrial applications .

Physicochemical and Toxicological Data Table

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | LD₅₀ (iv, mice) | Key Applications |

|---|---|---|---|---|---|---|

| Tripiperidinophosphine oxide | 13954-38-6 | C₁₅H₃₀N₃OP | 75–76 | 273 | 56 mg/kg | Coordination chemistry |

| HMPA | 680-31-9 | C₆H₁₈N₃OP | 7–8 | 230 | ~50 mg/kg | Solvent, ligand |

| TOPO | 78-50-2 | C₂₄H₅₁OP | 50–54 | 360 | >200 mg/kg | Extraction, catalysis |

| Trimorpholinophosphine oxide | 15206-89-2 | C₁₂H₂₄N₃O₄P | 92–94 | N/A | N/A | Research chemical |

| This compound selenide | 68541-88-8 | C₁₅H₃₀N₃PSe | N/A | N/A | 56 mg/kg | Toxicological studies |

Key Research Findings

Carcinogenicity: this compound oxide and its selenide derivative showed positive responses in cell transformation assays, comparable to HMPA .

Coordination Chemistry : tpppO forms stable complexes with late transition metals (e.g., Pd, Pt), with piperidine rings providing steric bulk that enhances selectivity in catalytic reactions .

Synthetic Utility : tpppO is synthesized via phosphorylation of piperidine with POCl₃ , a method shared with other phosphoramides but distinct due to the use of cyclic amines .

Biological Activity

Tripiperidinophosphine (TPP) is a phosphorus-containing compound that has garnered attention for its biological activity, particularly in the context of its potential applications in medicinal chemistry and materials science. This article reviews the biological properties of TPP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a central phosphorus atom bonded to three piperidine rings. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

- Alkylating Agent : TPP exhibits alkylating properties, which are crucial for its biological effects. Alkylating agents can modify DNA and proteins, leading to cellular changes that may result in cytotoxicity or mutagenicity. The mechanism often involves the formation of reactive intermediates that can interact with nucleophilic sites in biological macromolecules .

- Antimicrobial Activity : Recent studies have indicated that TPP derivatives possess significant antibacterial properties. For instance, complexes formed with TPP have shown enhanced activity against various bacterial strains compared to traditional antibiotics like chloramphenicol .

- Cytotoxicity : Research has demonstrated that TPP and its complexes can exhibit cytotoxic effects on cancer cell lines. A notable study reported that a cobalt complex derived from TPP showed an IC50 value of 62 ± 1.4 nM against cancer cells, indicating potent inhibitory activity .

Study 1: Antibacterial Activity

A study compared the antibacterial efficacy of TPP complexes against several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that TPP complexes had larger inhibition zones than chloramphenicol, particularly against antibiotic-resistant strains .

| Bacterial Strain | Inhibition Zone (mm) | Chloramphenicol (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Pseudomonas aeruginosa | 20 | No activity |

| Escherichia coli | 18 | 12 |

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of TPP complexes. The cobalt complex exhibited significant cytotoxicity with an IC50 value indicating strong potential for further development as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine with phosphorus trichloride or related precursors under controlled conditions. Various studies have focused on synthesizing TPP complexes with different metal ions, such as mercury and cadmium, to explore their structural properties and biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Tripiperidinophosphine, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions between piperidine and phosphorus trichloride under inert atmospheres. Key steps include stoichiometric control (e.g., 3:1 molar ratio of piperidine to PCl₃), slow addition to avoid exothermic side reactions, and purification via vacuum distillation or recrystallization. To ensure reproducibility, document reaction parameters (temperature, solvent purity, stirring rate) and characterize intermediates (e.g., via <sup>31</sup>P NMR to confirm phosphine formation). Refer to protocols for analogous phosphines (e.g., trimethylphosphine safety protocols ) for handling hygroscopic or air-sensitive intermediates. Experimental sections should follow guidelines for clarity and detail .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- <sup>31</sup>P NMR : To confirm the absence of oxidized byproducts (e.g., phosphine oxides) and verify bonding environments.

- X-ray crystallography : To resolve molecular geometry and confirm ligand coordination modes in metal complexes.

- Elemental analysis : To validate purity (>95% by mass balance).

Cross-reference data with computational models (e.g., DFT for bond angles) to address discrepancies . For detailed reporting, adhere to journal guidelines on supplementary data submission .

Advanced Research Questions

Q. How does this compound’s electronic and steric profile influence its catalytic activity in cross-coupling reactions?

- Methodological Answer : this compound’s strong σ-donor and moderate π-acceptor properties enhance oxidative addition rates in palladium-catalyzed reactions. To quantify steric effects, use Tolman’s cone angle measurements or computational tools (e.g., buried volume %VBur). Compare catalytic efficiency (TON, TOF) with structurally related phosphines (e.g., tricyclohexylphosphine) under identical conditions (solvent, temperature, substrate scope). Address contradictions in literature-reported efficiencies by isolating variables (e.g., ligand-to-metal ratio, pre-catalyst activation methods) .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound complexes?

- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., solvent polarity, temperature gradients). Conduct comparative studies using:

- Isothermal titration calorimetry (ITC) : To measure binding constants.

- Variable-temperature <sup>31</sup>P NMR : To assess kinetic vs. thermodynamic control in complex formation.

Replicate key studies while controlling for oxygen/moisture (via Schlenk techniques) and validate purity of starting materials .

Q. How can researchers design experiments to probe this compound’s role in stabilizing low-coordinate metal centers?

- Methodological Answer : Use a combination of:

- EPR spectroscopy : To detect paramagnetic intermediates in nickel(0) or iron(I) complexes.

- XAS (X-ray absorption spectroscopy) : To monitor metal oxidation states and coordination numbers.

- Kinetic studies : Compare ligand substitution rates with bulkier phosphines to isolate steric effects. Reference analogous studies on aminophosphine oxides (e.g., tpppO) for mechanistic insights .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in air-sensitive reactions?

- Methodological Answer :

- PPE : Use flame-retardant lab coats, nitrile gloves, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Perform reactions in gloveboxes or fume hoods with nitrogen/vacuum lines.

- Spill management : Neutralize spills with aqueous copper sulfate (to convert phosphines to less toxic oxides) .

Document safety measures in alignment with SDS guidelines for related phosphines .

Research Design and Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

- Methodological Answer :

- Feasible : Ensure access to air-free synthesis equipment (e.g., Schlenk lines) and characterization tools.

- Novel : Target understudied applications (e.g., photoredox catalysis) rather than well-explored Suzuki-Miyaura couplings.

- Relevant : Align with trends in sustainable catalysis (e.g., ligand recyclability).

Use frameworks like PICO to structure hypotheses: Population (catalyst systems), Intervention (ligand electronic tuning), Comparison (alternative phosphines), Outcome (improved yield/selectivity) .

Q. What methodologies address gaps in understanding this compound’s environmental impact?

- Methodological Answer : Conduct:

- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity.

- Degradation studies : Monitor phosphine oxidation products (e.g., phosphine oxides) via LC-MS.

Cross-reference class-level data on organophosphorus compounds to prioritize testing parameters .

Data Interpretation and Validation

Q. How should researchers validate computational models predicting this compound’s reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.